n-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide
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Overview
Description
N-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide is an organic compound that belongs to the class of amides It features a chlorophenyl group attached to an acetamide moiety, which is further substituted with a cyclobutylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide typically involves the following steps:
Formation of the Amide Bond: The starting material, 2-chlorobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with cyclobutylmethylamine to form the desired amide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-((cyclopropylmethyl)amino)acetamide
- N-(2-Chlorophenyl)-2-((cyclopentylmethyl)amino)acetamide
- N-(2-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide
Uniqueness
N-(2-Chlorophenyl)-2-((cyclobutylmethyl)amino)acetamide is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different cycloalkyl groups.
Properties
Molecular Formula |
C13H17ClN2O |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-1-2-7-12(11)16-13(17)9-15-8-10-4-3-5-10/h1-2,6-7,10,15H,3-5,8-9H2,(H,16,17) |
InChI Key |
LUKLVRANDCZGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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